(E)-methyl 4-(dimethylamino)but-2-enoate

Analytical Chemistry Method Development Physicochemical Characterization

(E)-Methyl 4-(dimethylamino)but-2-enoate (CAS 212776-19-7) is a conjugated amino ester containing a dimethylamino substituent that modulates electron density, classifying it as a Michael acceptor. It is supplied as a liquid with a typical purity of ≥95% and requires storage under an inert atmosphere at 2-8°C.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 212776-19-7
Cat. No. B142875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-methyl 4-(dimethylamino)but-2-enoate
CAS212776-19-7
Synonyms(E)-4-(Dimethylamino)but-2-enoic Acid Methyl Ester;  (E)-4-(Dimethylamino)-2-butenoic Acid Methyl Ester; 
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCN(C)CC=CC(=O)OC
InChIInChI=1S/C7H13NO2/c1-8(2)6-4-5-7(9)10-3/h4-5H,6H2,1-3H3/b5-4+
InChIKeyCIBYNORTVQSQMW-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-Methyl 4-(dimethylamino)but-2-enoate (CAS 212776-19-7): A Validated Afatinib Impurity Standard and Conjugated Amino Ester Building Block for Precise Chemical Synthesis and Analytical QC


(E)-Methyl 4-(dimethylamino)but-2-enoate (CAS 212776-19-7) is a conjugated amino ester containing a dimethylamino substituent that modulates electron density, classifying it as a Michael acceptor . It is supplied as a liquid with a typical purity of ≥95% and requires storage under an inert atmosphere at 2-8°C . This compound is chemically defined as Afatinib Impurity 25 and is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development and quality control in pharmaceutical manufacturing [1].

Why (E)-Methyl 4-(dimethylamino)but-2-enoate Cannot Be Replaced by Common Crotonate Analogs in Regulated Analytical Workflows and Stereoselective Syntheses


Generic substitution fails because seemingly similar crotonate derivatives exhibit quantifiably different physicochemical and reactive properties that critically impact their utility in specific scientific and industrial contexts. For instance, the free acid analog (E)-4-(dimethylamino)but-2-enoic acid possesses a significantly different hydrogen-bond donor capacity and a distinct computed logP, which alter its solubility and partitioning behavior [1]. Similarly, the ethyl ester analog (E)-ethyl 4-(dimethylamino)but-2-enoate differs in molecular weight and lipophilicity, affecting its chromatographic retention time and its suitability as a reference standard in pharmaceutical impurity profiling . Crucially, in synthetic applications, the methyl ester's specific steric and electronic profile dictates its reactivity in Michael additions and enamine formations, and substituting the ester group can lead to divergent reaction outcomes or stereoselectivity . Therefore, the selection of (E)-Methyl 4-(dimethylamino)but-2-enoate over its analogs is driven by the precise, quantifiable requirements of a given analytical method, synthetic pathway, or regulatory specification.

Quantitative Differentiation Guide for (E)-Methyl 4-(dimethylamino)but-2-enoate: Molecular, Synthetic, and Analytical Evidence Against Close Analogs


Molecular Weight and LogP Differentiation from Free Acid and Ethyl Ester Analogs

The methyl ester (E)-methyl 4-(dimethylamino)but-2-enoate possesses distinct molecular weight and lipophilicity compared to its free acid and ethyl ester counterparts. The molecular weight of the methyl ester is 143.18 g/mol , while the free acid (E)-4-(dimethylamino)but-2-enoic acid is 129.16 g/mol [1], and the ethyl ester (E)-ethyl 4-(dimethylamino)but-2-enoate is 157.21 g/mol . The computed XLogP3-AA for the free acid is -2.2 [1], indicating significantly higher hydrophilicity, whereas the methyl ester is predicted to be more lipophilic, which directly impacts chromatographic retention and solubility.

Analytical Chemistry Method Development Physicochemical Characterization

Superior Synthetic Efficiency: A Quantitative Yield Protocol for (E)-Methyl 4-(dimethylamino)but-2-enoate

A published protocol demonstrates the one-step synthesis of the target compound in quantitative yield using adapted Vilsmeier conditions [1]. This is in stark contrast to typical syntheses of analogous compounds like (E)-4-(dimethylamino)but-2-enoic acid, which can require multi-step sequences with reported yields as low as 40% for certain steps .

Organic Synthesis Process Chemistry Reaction Optimization

Defined Reactivity Profile as a Michael Acceptor for Targeted Conjugate Additions

The target compound is explicitly supplied for Michael-acceptor and amine-reactivity work . Its conjugated amino ester structure, with a dimethylamino group that modulates electron density, is specifically designed for nucleophilic addition mechanisms and enamine formation studies . In contrast, related compounds like ethyl 3-(dimethylamino)crotonate have been noted to behave differently; for instance, while ethyl 3-amino- and 3-(methylamino)crotonates react with formaldehyde and secondary amines, ethyl 3-(dimethylamino)crotonate does not react in this way but instead behaves as a vinylogous carbonyl compound [1].

Synthetic Methodology Conjugate Addition Reaction Mechanisms

Regulatory-Grade Characterization Data for Analytical Method Validation in Pharmaceutical QC

As Afatinib Impurity 25, (E)-methyl 4-(dimethylamino)but-2-enoate is supplied with detailed characterization data compliant with regulatory guidelines, including NMR, IR, and Raman spectral data [1][2]. This package supports its direct use in analytical method development (AMD), method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) or commercial production of Afatinib [2]. Generic, non-certified analogs from general chemical suppliers do not typically come with this level of validated, compliance-ready data.

Pharmaceutical Analysis Quality Control Regulatory Compliance

Defined Storage and Handling Requirements for Stability and Reproducibility

The compound requires specific storage conditions to maintain its integrity: it must be kept under an inert atmosphere at 2-8°C . This is a quantifiable requirement not shared by all analogs. For instance, the free acid 4-(dimethylamino)but-2-enoic acid is classified for storage at room temperature and is a non-combustible solid, not a liquid requiring an inert atmosphere .

Chemical Storage Sample Integrity Reproducible Research

Validated Application Scenarios for (E)-Methyl 4-(dimethylamino)but-2-enoate in Pharmaceutical Development and Advanced Organic Synthesis


Analytical Method Development and Validation for Afatinib Impurity Profiling

Use as Afatinib Impurity 25 reference standard. The compound's well-defined molecular properties and available comprehensive characterization data [1] are essential for developing and validating HPLC methods to quantify this specific impurity in Afatinib drug substance and product. This ensures compliance with regulatory guidelines for ANDA submissions [2].

High-Efficiency Synthesis of Michael Adducts and Enamine Intermediates

Utilize the published quantitative-yield synthesis [3] and the compound's established role as a Michael acceptor to efficiently prepare complex intermediates for drug discovery. Its predictable reactivity in nucleophilic additions reduces side reactions and improves overall synthetic route efficiency compared to less-defined analogs.

Physicochemical and Stability Studies for Pre-formulation Development

The documented storage requirements (inert atmosphere, 2-8°C) and distinct lipophilicity profile provide a clear baseline for stability studies. This data informs appropriate handling and formulation strategies when the compound or its derivatives are considered as potential drug candidates or intermediates.

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